molecular formula C42H48FNO6 B3025757 (9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester

(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester

Cat. No.: B3025757
M. Wt: 681.8 g/mol
InChI Key: PNQKCDFOTMDGCU-PYZHFFOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10747 is a chemical compound known for its role as an inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and cell division cycle 37 (Cdc37). It is a derivative of celastrol and has shown significant potential in inhibiting the proliferation of various cancer cell lines, including A549, MCF-7, HOS, and HepG2 cells .

Mechanism of Action

Target of Action

CAY10747 primarily targets the protein-protein interaction between heat shock protein 90 (Hsp90) and cell division cycle 37 (Cdc37). Hsp90 is a molecular chaperone involved in the stabilization and activation of many proteins required for cell survival, while Cdc37 is a co-chaperone that specifically assists in the maturation of protein kinases .

Mode of Action

CAY10747 disrupts the interaction between Hsp90 and Cdc37, leading to a decrease in the stability and function of their client proteins. This disruption results in the degradation of proteins such as phosphorylated Akt and Cdk4, which are crucial for cell proliferation and survival .

Biochemical Pathways

By inhibiting the Hsp90-Cdc37 interaction, CAY10747 affects several biochemical pathways, particularly those involved in cell cycle regulation and apoptosis. The degradation of client proteins like Akt and Cdk4 leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of CAY10747, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability and efficacy. While specific ADME data for CAY10747 is limited, its solubility in solvents like DMF, DMSO, and ethanol suggests it can be effectively administered in various formulations .

Result of Action

The molecular and cellular effects of CAY10747 include the inhibition of cell proliferation and induction of apoptosis in cancer cells. This is evidenced by its ability to inhibit the proliferation of various cancer cell lines, such as A549, MCF-7, HOS, and HepG2, with IC50 values ranging from 0.41 to 0.94 µM .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of CAY10747. Its stability at -20°C and solubility in various solvents indicate that it can be stored and administered under controlled conditions to maintain its efficacy .

CAY10747 represents a promising therapeutic agent by targeting the Hsp90-Cdc37 interaction, disrupting critical pathways in cancer cell survival, and inducing apoptosis.

: Cayman Chemical

Preparation Methods

The synthesis of CAY10747 involves multiple steps, starting with the preparation of celastrol derivatives. The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound is then further modified to achieve the desired structure, which includes a cyano group and a fluorophenyl group . Industrial production methods for CAY10747 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

CAY10747 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

CAY10747 is unique due to its specific inhibition of the Hsp90-Cdc37 interaction. Similar compounds include other celastrol derivatives and inhibitors of Hsp90, such as geldanamycin and radicicol. CAY10747 stands out due to its higher potency and selectivity in inhibiting the Hsp90-Cdc37 interaction .

Properties

IUPAC Name

3-[(Z)-3-cyano-3-(4-fluorophenyl)prop-2-enoyl]oxypropyl (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H48FNO6/c1-26-30-12-13-33-40(4,31(30)23-32(45)36(26)47)17-19-42(6)34-24-39(3,15-14-38(34,2)16-18-41(33,42)5)37(48)50-21-7-20-49-35(46)22-28(25-44)27-8-10-29(43)11-9-27/h8-13,22-23,34,47H,7,14-21,24H2,1-6H3/b28-22+/t34-,38-,39-,40+,41-,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQKCDFOTMDGCU-PYZHFFOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OCCCOC(=O)C=C(C#N)C6=CC=C(C=C6)F)C)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)OCCCOC(=O)/C=C(\C#N)/C6=CC=C(C=C6)F)C)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester
Reactant of Route 2
Reactant of Route 2
(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester
Reactant of Route 3
(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester
Reactant of Route 4
(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester
Reactant of Route 5
Reactant of Route 5
(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester
Reactant of Route 6
Reactant of Route 6
(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester

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